molecular formula C13H18Cl2N2O3 B044109 PX-478 free base CAS No. 685847-78-3

PX-478 free base

Cat. No.: B044109
CAS No.: 685847-78-3
M. Wt: 321.2 g/mol
InChI Key: GSKQMLGAUOTSKT-LBPRGKRZSA-N
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Description

PX-478 free base is a small molecule inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α). It has garnered significant attention in the field of cancer research due to its ability to inhibit HIF-1α, a transcription factor that plays a crucial role in the adaptation of cancer cells to hypoxic conditions. By targeting HIF-1α, this compound can potentially disrupt the survival mechanisms of cancer cells, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

PX-478 free base is synthesized through a multi-step chemical process. The key steps involve the formation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PX-478 free base undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and to identify more potent inhibitors .

Scientific Research Applications

PX-478 free base has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a tool compound to study the role of HIF-1α in various chemical processes.

    Biology: this compound is employed in biological studies to investigate the effects of HIF-1α inhibition on cellular processes such as proliferation, apoptosis, and metabolism.

    Medicine: The compound is being explored as a potential therapeutic agent for the treatment of various cancers, including pancreatic, lung, breast, and prostate cancers.

    Industry: This compound is used in the development of new cancer therapies and in the production of research reagents .

Mechanism of Action

PX-478 free base exerts its effects by inhibiting the activity of hypoxia-inducible factor 1-alpha (HIF-1α). HIF-1α is a transcription factor that regulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival under hypoxic conditions. This compound inhibits HIF-1α at multiple levels:

Comparison with Similar Compounds

PX-478 free base is unique in its ability to inhibit HIF-1α through multiple mechanisms. Similar compounds include:

This compound stands out due to its potent inhibition of HIF-1α at multiple levels, making it a promising candidate for cancer therapy.

Properties

IUPAC Name

4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)benzeneamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O3/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKQMLGAUOTSKT-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](CCCl)(CCCl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218687
Record name PX-478 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685847-78-3
Record name PX-478 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0685847783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PX-478 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PX-478 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55OBY93SEP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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